3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
Overview
Description
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that the storage temperature for this compound is 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. These interactions inhibit the enzymatic activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, this compound can alter gene expression and cellular metabolism. This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active site residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules, such as proteins, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can result in changes in protein conformation and function, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and activity may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes and cofactors are crucial for understanding its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, where it can accumulate and exert its effects. The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues such as tumors. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is a key factor in its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with pyrrolidine-1-carbonyl chloride to form 3-fluoro-4-(pyrrolidine-1-carbonyl)aniline.
Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the aromatic ring.
The reaction conditions typically involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Catalyst: Palladium(II) acetate
Base: Potassium acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like THF or DMF.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted aromatic compounds
Scientific Research Applications
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable carbon-carbon bonds.
Materials Science: The compound is employed in the development of advanced materials, including polymers and electronic materials, due to its boronic acid functionality.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the production of fine chemicals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and pyrrolidine-1-carbonyl groups, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar but lacks the pyrrolidine-1-carbonyl group, which can affect its reactivity and applications.
3-Fluoro-4-(methylcarbonyl)phenylboronic Acid: Similar but with a methyl group instead of the pyrrolidine ring, which can influence its steric and electronic properties.
Uniqueness
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidine-1-carbonyl group. These functional groups enhance its reactivity and make it suitable for a broader range of applications compared to simpler boronic acids.
This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic organic chemistry and related fields.
Properties
IUPAC Name |
[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXRHKUORHQHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660189 | |
Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-09-5 | |
Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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